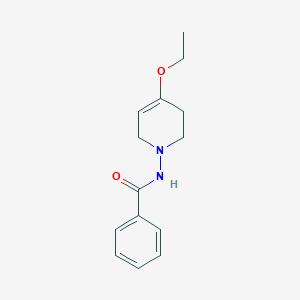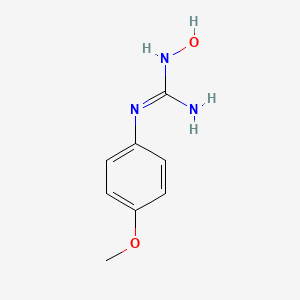
N-Hydroxy-N''-(4-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N’'-(4-methoxyphenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals. This compound is characterized by the presence of a hydroxy group and a methoxyphenyl group attached to the guanidine core, making it a unique and valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’'-(4-methoxyphenyl)guanidine can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction typically involves mild conditions and a wide substrate scope.
Industrial Production Methods: Industrial production of N-Hydroxy-N’‘-(4-methoxyphenyl)guanidine may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient and scalable method for producing N-Hydroxy-N’'-(4-methoxyphenyl)guanidine .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N’'-(4-methoxyphenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of N-Hydroxy-N’'-(4-methoxyphenyl)guanidine include thioureas, carbodiimides, and thiophilic metal salts. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of N-Hydroxy-N’'-(4-methoxyphenyl)guanidine depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the guanidine core .
Scientific Research Applications
N-Hydroxy-N’'-(4-methoxyphenyl)guanidine has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of heterocycles and organocatalysts. In biology and medicine, it has shown potential as an antiviral agent, particularly in the treatment of HIV, by inhibiting viral replication . Additionally, it is used in the development of pharmaceuticals and biochemical studies due to its unique structural features and biological activity .
Mechanism of Action
The mechanism of action of N-Hydroxy-N’'-(4-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in viral replication, thereby preventing the spread of the virus. The compound’s hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Hydroxy-N’‘-(4-methoxyphenyl)guanidine include N-Hydroxy-6-(trifluoromethyl)-2-pyrimidinyl-N’-(4-methoxyphenyl)guanidine and other N,N’-disubstituted guanidines .
Uniqueness: N-Hydroxy-N’'-(4-methoxyphenyl)guanidine stands out due to its unique combination of hydroxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
219924-60-4 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-hydroxy-2-(4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(9)11-12/h2-5,12H,1H3,(H3,9,10,11) |
InChI Key |
GJAUXEKYAUWERH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
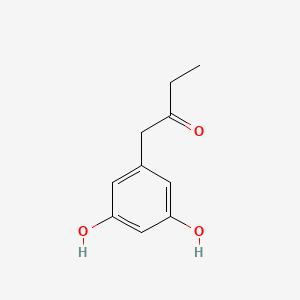
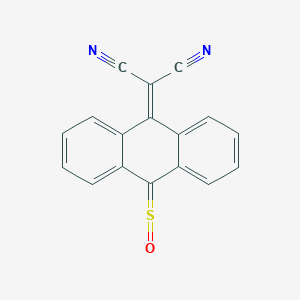
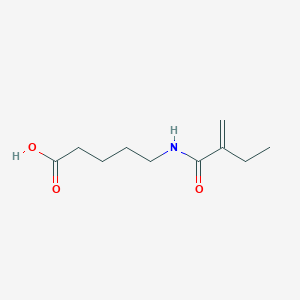
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
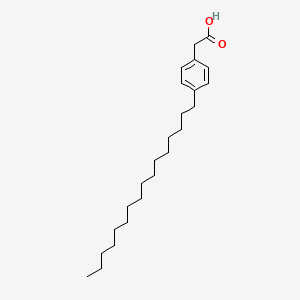

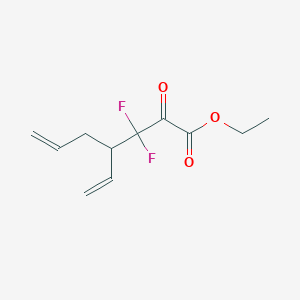
![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
